molecular formula C27H20Cl2N4O2S B11087060 2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B11087060
M. Wt: 535.4 g/mol
InChI Key: PDDUIVSFAZCTJN-UHFFFAOYSA-N
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Description

2-{[5-(2,4-DICHLOROPHENYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE is a complex organic compound that features a triazole ring, dichlorophenyl, methoxyphenyl, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-DICHLOROPHENYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl and methoxyphenyl groups. The final step involves the attachment of the naphthyl group through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,4-DICHLOROPHENYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

    Substitution: Halogen substitution reactions can occur on the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

2-{[5-(2,4-DICHLOROPHENYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the triazole and naphthyl groups.

    2-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the triazole and naphthyl groups.

    Naphthylamine: Features the naphthyl group but lacks the triazole and dichlorophenyl groups.

Uniqueness

2-{[5-(2,4-DICHLOROPHENYL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H20Cl2N4O2S

Molecular Weight

535.4 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H20Cl2N4O2S/c1-35-24-12-5-4-11-23(24)33-26(20-14-13-18(28)15-21(20)29)31-32-27(33)36-16-25(34)30-22-10-6-8-17-7-2-3-9-19(17)22/h2-15H,16H2,1H3,(H,30,34)

InChI Key

PDDUIVSFAZCTJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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